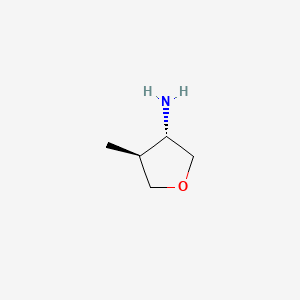
N-Isopropyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of similar compounds involves a boron atom connected to an oxygen atom, forming a cyclic structure with carbon atoms . The exact molecular structure of “N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is not available in the search results.Chemical Reactions Analysis
The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes also occurs in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 73 °C at 15 mmHg, a density of 0.912 g/mL at 25 °C, and a refractive index (n20/D) of 1.409 . The exact physical and chemical properties of “N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” are not available in the search results.Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé est souvent utilisé comme intermédiaire en synthèse organique . Il joue un rôle crucial dans la formation de diverses molécules organiques complexes, contribuant au développement de nouveaux médicaments et matériaux .
Borylation des arènes
Il peut être utilisé comme réactif pour boryler les arènes . La borylation est une étape clé dans de nombreux processus de synthèse, permettant la formation de liaisons carbone-bore qui sont utiles dans diverses transformations chimiques .
Préparation du fluorénylborolane
Le composé peut être utilisé pour préparer le fluorénylborolane . Le fluorénylborolane est un composé utile dans le domaine de l'électronique organique, en particulier dans la synthèse de copolymères conjugués .
Systèmes d'administration de médicaments
Le composé a été utilisé dans le développement de systèmes d'administration de médicaments sensibles aux espèces réactives de l'oxygène (ROS) . Par exemple, il a été modifié structurellement avec de l'acide hyaluronique (HA) pour encapsuler la curcumine (CUR) pour le traitement de la parodontite .
Études d'hydrolyse
Les esters de pinacol de l'acide phénylboronique, y compris ce composé, ont été étudiés pour leur susceptibilité à l'hydrolyse . Comprendre le comportement d'hydrolyse de ces composés est important lorsqu'on considère leur utilisation dans des applications pharmacologiques
Safety and Hazards
The safety and hazards associated with similar compounds include potential irritation to the skin, eyes, and respiratory tract. It is recommended to avoid contact and inhalation . The exact safety and hazards of “N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” are not available in the search results.
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent to borylate arenes , which suggests that its targets could be aromatic compounds in biochemical reactions.
Mode of Action
Given its use as a reagent to borylate arenes , it can be inferred that it likely interacts with its targets by introducing a boron atom into the aromatic ring structure. This can result in changes to the chemical properties of the target molecule, such as its reactivity or binding affinity.
Biochemical Pathways
Given its role in borylating arenes , it can be inferred that it may be involved in various biochemical reactions where the modification of aromatic compounds is required.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the rate and efficiency of the borylation reaction .
Propriétés
IUPAC Name |
N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11,17H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQCOTSTUVAICI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682396 |
Source


|
| Record name | N-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-63-0 |
Source


|
| Record name | N-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
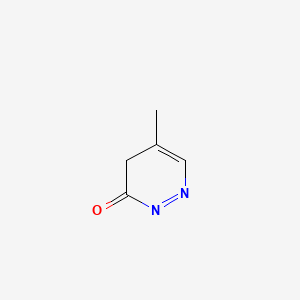
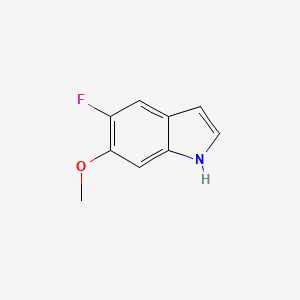



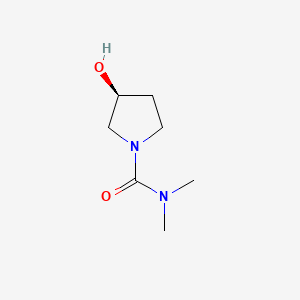

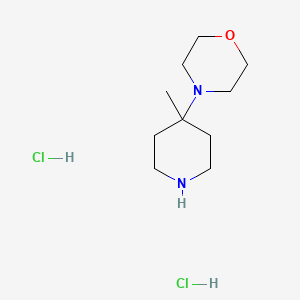
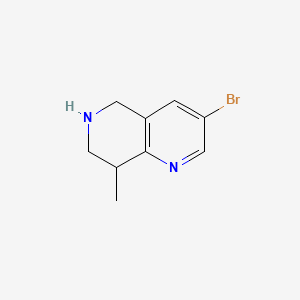
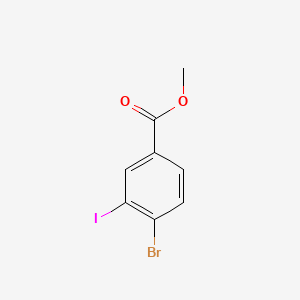
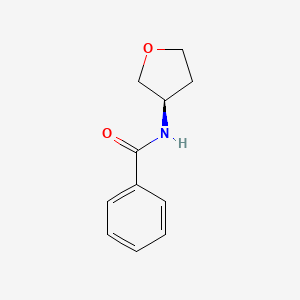
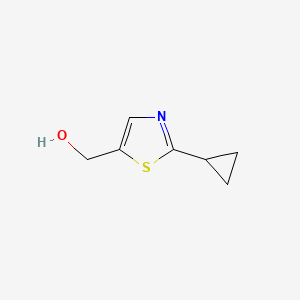
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
